2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid 2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962343
InChI: InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3
SMILES:
Molecular Formula: C7H7BF3NO2
Molecular Weight: 204.94 g/mol

2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid

CAS No.:

Cat. No.: VC17962343

Molecular Formula: C7H7BF3NO2

Molecular Weight: 204.94 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid -

Specification

Molecular Formula C7H7BF3NO2
Molecular Weight 204.94 g/mol
IUPAC Name [6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid
Standard InChI InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3
Standard InChI Key FKZFILLYWSEKMQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-methyl-4-(trifluoromethyl)pyridine-6-boronic acid typically involves multi-step reactions starting from pyridine derivatives. Key methodologies include:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated pyridines with boronic acids under inert conditions.

  • Metal-Halogen Exchange: Reaction of pyridinyl halides with trialkylborates, followed by borylation.

  • Directed Ortho-Metallation (DoM): Metal-hydrogen exchange followed by boronation.

Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate. Post-synthesis purification employs column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

SubstrateCatalystBaseSolventYield (%)
4-IodobenzonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O92
3-BromopyridinePd(OAc)₂/SPhosCsFTHF85

Chemical Properties and Reactivity

Electronic and Steric Effects

The compound’s reactivity is governed by its substituents:

  • Trifluoromethyl Group: Electron-withdrawing nature accelerates oxidative addition in catalytic cycles and stabilizes transition states.

  • Methyl Group: Provides moderate steric hindrance, reducing side reactions with bulky substrates.

  • Boronic Acid Moiety: Facilitates transmetalation in cross-coupling reactions but requires anhydrous storage to prevent protodeboronation.

Reaction Applications

  • Suzuki-Miyaura Coupling: Efficient formation of biaryl systems, with yields exceeding 90% under optimized conditions.

  • Chan-Lam Amination: Copper-mediated C–N bond formation with aryl amines, yielding amides (e.g., N-(4-fluorophenyl)-6-(trifluoromethyl)picolinamide).

  • Sonogashira Coupling: Palladium/copper-catalyzed reactions with terminal alkynes, achieving 91% conversion in THF at 60°C.

Table 2: Protodeboronation Kinetics

pHHalf-life (h)
32.1
7>48
931.5

Applications in Scientific Research

Medicinal Chemistry

The compound demonstrates antiproliferative activity against cancer cell lines, with mechanisms including:

  • Caspase-9 Activation: Induces apoptosis via PARP cleavage.

  • Microtubule Disruption: Fragments LC3, implicating autophagy regulation.

  • PCNA Inhibition: Reduces proliferating cell nuclear antigen levels, halting cell cycle progression.

Table 3: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (µM)Mechanism
MCF-710Caspase activation
K5628Microtubule disruption
MV4-1112PCNA inhibition

Preclinical Efficacy

In vivo studies show tumor growth reduction in xenograft models, with synergistic effects observed in combination therapies.

Comparison with Structural Analogs

Substituent Effects

  • Methoxy vs. Methyl: Methoxy groups improve aqueous solubility but reduce reactivity due to weaker electron donation.

  • Chloro Substituents: Increase electrophilicity, enhancing suitability for electron-deficient partners.

Table 4: Comparative Reactivity and Solubility

SubstituentReactivitySolubility
-CF₃HighModerate (organic)
-OCH₃ModerateHigh (aqueous)
-ClVery HighLow

Biological Activity and Mechanisms

Apoptotic Pathways

  • Caspase Activation: Cleaves PARP, a marker of apoptosis.

  • Autophagy Modulation: LC3 fragmentation suggests dual apoptotic-autophagic mechanisms.

In Vivo Performance

Animal models demonstrate dose-dependent tumor suppression, with minimal toxicity at therapeutic doses.

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